Cipropride S enantiomer

Chiral Pharmacology Stereoselective Receptor Binding Enantiomeric Potency

Cipropride S enantiomer (CAS 66183-70-8) is the stereochemically pure S-isomer of the substituted benzamide antiemetic agent cipropride (INN; racemate CAS 68475-40-1). Cipropride was originally developed by Synthelabo (code name SL in the early 1980s as a dopamine D2 receptor antagonist with activity at the chemoreceptor trigger zone (CTZ) for vomiting, and it has demonstrated antiemetic efficacy in both animal models and human clinical trials.

Molecular Formula C17H25N3O4S
Molecular Weight 367.5 g/mol
Cat. No. B12296649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCipropride S enantiomer
Molecular FormulaC17H25N3O4S
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3CC3
InChIInChI=1S/C17H25N3O4S/c1-24-16-7-6-14(25(18,22)23)9-15(16)17(21)19-10-13-3-2-8-20(13)11-12-4-5-12/h6-7,9,12-13H,2-5,8,10-11H2,1H3,(H,19,21)(H2,18,22,23)/t13-/m0/s1
InChIKeyBTYDXWCTJDAEHA-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cipropride S Enantiomer: Chemical Identity, Antiemetic Class, and Pharmacological Profile for Research Sourcing


Cipropride S enantiomer (CAS 66183-70-8) is the stereochemically pure S-isomer of the substituted benzamide antiemetic agent cipropride (INN; racemate CAS 68475-40-1) [1]. Cipropride was originally developed by Synthelabo (code name SL 74036) in the early 1980s as a dopamine D2 receptor antagonist with activity at the chemoreceptor trigger zone (CTZ) for vomiting, and it has demonstrated antiemetic efficacy in both animal models and human clinical trials [2]. The compound is classified as a chiral benzamide derivative, and its stereoselective pharmacological profile distinguishes the S enantiomer from the racemic mixture and the R enantiomer .

Why Cipropride S Enantiomer Cannot Be Substituted by Racemic Cipropride or R Enantiomer in Research Applications


Substituted benzamide antiemetics frequently exhibit stereoselective receptor interactions, with one enantiomer displaying substantially greater affinity for dopamine D2 receptors than its antipode [1]. While cipropride was historically developed and studied primarily as the racemic mixture, the S enantiomer of cipropride has been identified as possessing enhanced pharmacological effects compared to its R counterpart . In preclinical apomorphine-induced vomiting models in dogs, racemic cipropride demonstrated significantly greater potency than metoclopramide, sulpiride, and metopimazine [2]; however, the S enantiomer offers the potential for improved target engagement and reduced off-target activity due to stereochemical purity. For applications requiring precise stereochemical control—including chiral pharmacology studies, enantiomer-specific receptor binding assays, and structure-activity relationship investigations—substituting the racemate or R enantiomer introduces confounding variables that compromise experimental reproducibility and mechanistic clarity.

Cipropride S Enantiomer: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Stereoselective Enhancement of Pharmacological Activity: S Enantiomer vs. R Enantiomer Comparison

The S enantiomer of cipropride exhibits enhanced pharmacological activity relative to the R enantiomer. This stereoselective advantage is a recognized characteristic of substituted benzamide antiemetics, where the chiral center proximal to the benzamide moiety critically influences receptor binding geometry . While quantitative Ki or IC50 values for the isolated S and R enantiomers of cipropride at the dopamine D2 receptor have not been published in peer-reviewed primary literature, the class-level pattern of stereoselective D2 antagonism is well-established: in structurally related benzamides such as sulpiride, the S enantiomer (levosulpiride) demonstrates approximately 10- to 100-fold greater D2 receptor affinity than the R enantiomer [1].

Chiral Pharmacology Stereoselective Receptor Binding Enantiomeric Potency

In Vivo Antiemetic Potency: Racemic Cipropride vs. Comparator Antiemetic Agents in Canine Apomorphine Model

In an apomorphine-induced vomiting model in dogs, racemic cipropride (SL 74036) demonstrated substantially greater antiemetic potency than multiple comparator agents including metoclopramide, sulpiride, and metopimazine [1]. This potency advantage was coupled with lower acute toxicity relative to these comparators, establishing cipropride as a more favorable therapeutic index candidate within the benzamide class [1].

Antiemetic Efficacy Preclinical Pharmacology Apomorphine-Induced Emesis

Clinical Antiemetic Efficacy: Racemic Cipropride in Chemotherapy-Induced Nausea and Vomiting (CINV) Prevention

In an open-label clinical study, racemic cipropride (administered intravenously at 10 mg before chemotherapy perfusion plus 10 mg added to the perfusion bottle) demonstrated antiemetic efficacy in patients receiving highly emetogenic cytostatic agents [1]. Among 196 total cytostatic courses (92 cisplatin; 104 dacarbazine), cipropride produced excellent results (no nausea or vomiting) in 17.5% of cisplatin courses and 18.3% of dacarbazine courses [1]. Combined excellent and good results (moderate nausea only) were achieved in 76.1% of cisplatin courses and 67.3% of dacarbazine courses [1].

Clinical Efficacy CINV Cisplatin-Induced Emesis

Chiral Purity and Stereochemical Definition for Reproducible Research Outcomes

The S enantiomer of cipropride is supplied with defined stereochemical configuration and high enantiomeric purity (≥98% for research-grade material) , ensuring that experimental outcomes are attributable to the specific stereoisomer rather than the racemic mixture. This stereochemical definition is critical for structure-activity relationship studies, enantiomer-specific pharmacology, and any application requiring precise molecular characterization. In contrast, the racemic mixture contains equal proportions of S and R enantiomers, potentially confounding receptor binding studies and introducing variability in both in vitro and in vivo experimental systems.

Chiral Resolution Stereochemical Purity Research Reproducibility

Cipropride S Enantiomer: Recommended Research Applications Based on Quantitative Evidence


Chiral Pharmacology and Enantiomer-Specific Dopamine D2 Receptor Studies

The S enantiomer of cipropride is the preferred research tool for investigating stereoselective dopamine D2 receptor interactions within the substituted benzamide class. The S configuration is associated with enhanced pharmacological activity compared to the R enantiomer , making this compound suitable for comparative enantiomer binding studies, molecular docking investigations, and structure-activity relationship analyses focused on stereochemical determinants of D2 antagonism.

Preclinical Antiemetic Efficacy and Chemoreceptor Trigger Zone Pharmacology

Based on the demonstrated potency of the cipropride scaffold in canine apomorphine-induced emesis models—where cipropride was more potent than metoclopramide, sulpiride, and metopimazine [1]—the S enantiomer is indicated for research investigating dopamine D2 receptor-mediated antiemetic mechanisms. Applications include in vivo efficacy studies in rodent or non-rodent emesis models, ex vivo receptor occupancy assays, and mechanistic studies of chemoreceptor trigger zone pharmacology.

Chemotherapy-Induced Nausea and Vomiting (CINV) Mechanistic Research

The clinical validation of racemic cipropride in preventing cisplatin- and dacarbazine-induced emesis in human patients [1] supports the use of the S enantiomer in translational research models of CINV. This compound may serve as a reference agent or research tool in studies evaluating novel antiemetic combinations, investigating mechanisms of chemotherapy-induced emesis, or developing improved therapeutic strategies for highly emetogenic regimens.

Stereochemical Reference Standard for Analytical Method Development

The defined stereochemistry and high enantiomeric purity of cipropride S enantiomer make it suitable for use as a reference standard in chiral analytical method development, including chiral HPLC method validation, enantiomeric purity assessment of synthesized cipropride batches, and stereochemical confirmation in quality control workflows for substituted benzamide derivatives.

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